molecular formula C15H22ClNO5 B13833898 Methyl (2S,3S)-N-Boc-3-Phenylisoserin hydrochloride

Methyl (2S,3S)-N-Boc-3-Phenylisoserin hydrochloride

Cat. No.: B13833898
M. Wt: 331.79 g/mol
InChI Key: HFXUKFHUNMRGTG-FXMYHANSSA-N
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Description

Methyl (2S,3S)-N-Boc-3-Phenylisoserin hydrochloride is a chiral compound that plays a significant role in organic synthesis and pharmaceutical research. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions. The compound’s chiral centers make it valuable for the synthesis of enantiomerically pure substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,3S)-N-Boc-3-Phenylisoserin hydrochloride typically involves the following steps:

    Protection of the amine group: The amine group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

    Formation of the chiral centers: The chiral centers are introduced through stereospecific reactions, such as asymmetric reduction or chiral auxiliary-based methods.

    Hydrochloride formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound often employs flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3S)-N-Boc-3-Phenylisoserin hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and nucleophiles like sodium azide (NaN3) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl (2S,3S)-N-Boc-3-Phenylisoserin hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and chiral compounds.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a building block for the development of pharmaceuticals, particularly those targeting specific chiral centers.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of Methyl (2S,3S)-N-Boc-3-Phenylisoserin hydrochloride involves its interaction with molecular targets through its chiral centers. These interactions can influence the activity of enzymes and receptors, leading to various biological effects. The compound’s Boc protecting group also plays a role in modulating its reactivity and stability during chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2S,3S)-N-Boc-3-Phenylisoserin hydrochloride is unique due to its specific chiral centers and the presence of the Boc protecting group, which provides enhanced stability and selectivity in chemical reactions. Its versatility in various synthetic and research applications further distinguishes it from similar compounds.

Properties

Molecular Formula

C15H22ClNO5

Molecular Weight

331.79 g/mol

IUPAC Name

methyl (2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate;hydrochloride

InChI

InChI=1S/C15H21NO5.ClH/c1-15(2,3)21-14(19)16-11(12(17)13(18)20-4)10-8-6-5-7-9-10;/h5-9,11-12,17H,1-4H3,(H,16,19);1H/t11-,12-;/m0./s1

InChI Key

HFXUKFHUNMRGTG-FXMYHANSSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1=CC=CC=C1)[C@@H](C(=O)OC)O.Cl

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(C(=O)OC)O.Cl

Origin of Product

United States

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